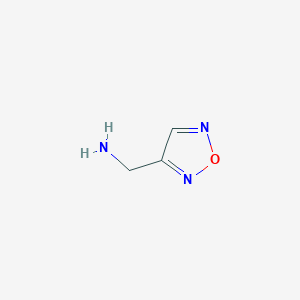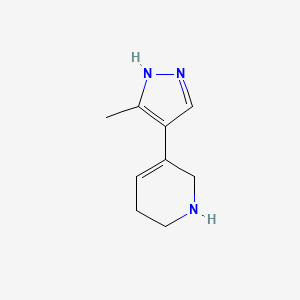![molecular formula C9H8BrClN4O B15226926 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol is a complex heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core
Méthodes De Préparation
The synthesis of 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo and chloro substituents: Halogenation reactions are employed to introduce the bromo and chloro groups at specific positions on the pyrazolo[1,5-a][1,3,5]triazine ring.
Attachment of the cyclopropan-1-ol moiety: This step involves the reaction of the halogenated pyrazolo[1,5-a][1,3,5]triazine with a cyclopropanol derivative under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The cyclopropan-1-ol moiety can participate in addition reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting devices and other optical applications.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular processes.
Mécanisme D'action
The mechanism by which 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing tumor growth .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol include other pyrazolo[1,5-a][1,3,5]triazine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Some similar compounds are:
- 1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
- 1-(8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
- 1-(8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
Propriétés
Formule moléculaire |
C9H8BrClN4O |
|---|---|
Poids moléculaire |
303.54 g/mol |
Nom IUPAC |
1-(8-bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClN4O/c1-4-5(10)6-12-7(9(16)2-3-9)13-8(11)15(6)14-4/h16H,2-3H2,1H3 |
Clé InChI |
OZGBULPDNHLKBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1Br)N=C(N=C2Cl)C3(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
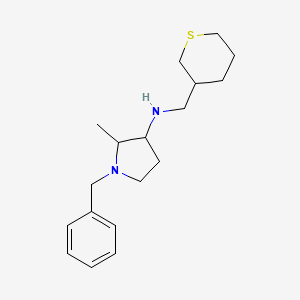
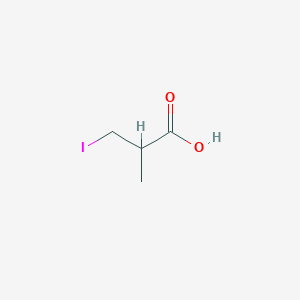
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)
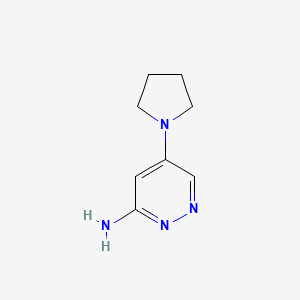
![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)

![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
